

## Tyrosinase (206-214), Human: A Melanoma-Associated Antigen for Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tyrosinase (206-214), human

Cat. No.: B066410 Get Quote

# An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Tyrosinase, an enzyme crucial for melanin synthesis, is a well-established tumor-associated antigen (TAA) in melanoma. Its expression is largely restricted to melanocytes and melanoma cells, making it an attractive target for cancer immunotherapy. This technical guide focuses on a specific epitope of human tyrosinase, the 9-amino acid peptide spanning residues 206-214 (sequence: AFLPWHRLF). This peptide is recognized by cytotoxic T lymphocytes (CTLs) in the context of the Human Leukocyte Antigen (HLA)-A24 allele, an HLA type prevalent in Asian and Caucasian populations. This document provides a comprehensive overview of the immunobiology of the Tyrosinase (206-214) peptide, methodologies for its study, and its application in melanoma immunotherapy.

## **Immunobiology of Tyrosinase (206-214)**

The Tyrosinase (206-214) peptide, with the amino acid sequence AFLPWHRLF, is a naturally processed and presented epitope on the surface of melanoma cells that express both tyrosinase and the HLA-A\*2402 molecule.[1][2] This peptide is recognized by tumor-infiltrating lymphocytes (TILs), indicating its relevance in the natural anti-tumor immune response.[1] The recognition of this peptide by the T-cell receptor (TCR) on CD8+ CTLs triggers a signaling cascade that leads to the destruction of the melanoma cell.



#### **HLA-A24 Restriction**

The presentation of the Tyrosinase (206-214) peptide to T cells is restricted by the HLA-A24 allele, specifically HLA-A2402.[1][2] This restriction is a critical factor in the design of peptide-based vaccines and T-cell therapies, as these interventions will only be effective in patients carrying this specific HLA type. The HLA-A2402 allele is one of the most common HLA-A alleles in many populations, making this peptide a relevant target for a significant number of melanoma patients.[2]

## **Quantitative Data**

While extensive research has confirmed the immunogenicity of the Tyrosinase (206-214) peptide, specific quantitative data on its binding affinity and direct correlation with clinical outcomes in single-peptide trials are limited in publicly available literature. The following tables summarize available quantitative data from studies involving multi-peptide vaccines that include the Tyrosinase (206-214) epitope.

| Parameter            | Value             | Method                      | Reference |
|----------------------|-------------------|-----------------------------|-----------|
| Peptide Sequence     | AFLPWHRLF         | -                           | [1]       |
| HLA Restriction      | HLA-A <i>2402</i> | T-cell recognition assays   | [1][2]    |
| Binding to HLA-A2402 | Confirmed         | T2 cell stabilization assay | [3]       |

Table 1: Physicochemical and Immunological Properties of Tyrosinase (206-214)



| Clinical Trial<br>Identifier | Vaccine<br>Composition                                                                          | Patient<br>Population                           | T-Cell<br>Response to<br>Tyrosinase<br>(206-214)                                               | Clinical<br>Outcome                                                              | Reference |
|------------------------------|-------------------------------------------------------------------------------------------------|-------------------------------------------------|------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------|-----------|
| NCT0001938<br>3              | Multi-peptide<br>vaccine<br>including<br>Tyrosinase<br>(206-214)                                | Metastatic<br>Melanoma<br>(HLA-A24<br>positive) | Not<br>specifically<br>detailed for<br>this peptide                                            | Limited clinical activity observed.                                              | [4]       |
| Phase I<br>Study<br>(Japan)  | Dendritic cells pulsed with a cocktail of 5 peptides including a tyrosinase peptide for HLA-A24 | Metastatic<br>Melanoma<br>(HLA-A24<br>positive) | 0.34% of CD8+ cells were tetramer- positive for tyrosinase- HLA-A24 in one responding patient. | 1 Complete Response, 1 Partial Response, 1 Stable Disease, 6 Progressive Disease | [5]       |
| Phase II Trial               | Vaccination with various tyrosinase peptides + GM-CSF                                           | Stage IV<br>Melanoma                            | Induction of<br>tyrosinase-<br>reactive T<br>cells in 4 of<br>18 patients.                     | 1 mixed<br>response, 2<br>stable<br>disease.                                     | [4]       |

Table 2: Summary of Clinical Trials Involving Tyrosinase Peptides

## **Experimental Protocols**

Detailed methodologies are crucial for the accurate assessment of the immunogenicity and efficacy of the Tyrosinase (206-214) peptide. The following sections provide protocols for key experiments.

## Interferon-gamma (IFN-y) ELISpot Assay

#### Foundational & Exploratory





The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.

Principle: Peripheral blood mononuclear cells (PBMCs) from a patient are stimulated with the Tyrosinase (206-214) peptide. If the patient has T cells that recognize this peptide, they will be activated and secrete IFN-y. The secreted IFN-y is captured by antibodies coated on the surface of a microplate well. A second, enzyme-linked antibody is then used to detect the captured IFN-y, resulting in the formation of a colored spot for each IFN-y-secreting cell.

#### Protocol:

- Plate Coating:
  - Pre-wet a 96-well PVDF plate with 35% ethanol for 1 minute.
  - Wash the plate three times with sterile phosphate-buffered saline (PBS).
  - Coat the wells with a capture antibody specific for human IFN-γ (e.g., 1-D1K) at a concentration of 15 µg/mL in sterile PBS.
  - Incubate the plate overnight at 4°C.
- Cell Preparation and Stimulation:
  - Isolate PBMCs from patient blood using Ficoll-Pague density gradient centrifugation.
  - Wash the cells and resuspend them in complete RPMI-1640 medium.
  - Wash the coated plate five times with sterile PBS.
  - Block the plate with complete RPMI-1640 medium for at least 30 minutes at room temperature.
  - $\circ$  Add the Tyrosinase (206-214) peptide to the appropriate wells at a final concentration of 10  $\mu g/mL$ .
  - Add the PBMC suspension to the wells at a density of 2 x 10<sup>5</sup> cells/well.



- Include positive (e.g., phytohemagglutinin) and negative (no peptide) controls.
- Incubate the plate for 18-48 hours at 37°C in a humidified incubator with 5% CO2.
- Detection and Development:
  - Wash the plate five times with PBS.
  - Add a biotinylated detection antibody specific for human IFN-γ (e.g., 7-B6-1-biotin) at 1 μg/mL in PBS with 0.5% fetal calf serum (FCS).
  - Incubate for 2 hours at room temperature.
  - Wash the plate five times with PBS.
  - Add Streptavidin-Alkaline Phosphatase (ALP) diluted 1:1000 in PBS with 0.5% FCS.
  - Incubate for 1 hour at room temperature.
  - Wash the plate five times with PBS.
  - Add a substrate solution (e.g., BCIP/NBT-plus) and allow spots to develop (5-30 minutes).
  - Stop the reaction by washing thoroughly with tap water.
  - Allow the plate to dry and count the spots using an ELISpot reader.

## Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay measures the ability of CTLs to lyse target cells presenting the Tyrosinase (206-214) peptide.

Principle: Target cells (e.g., HLA-A24 positive melanoma cell line or peptide-pulsed T2 cells) are labeled with radioactive <sup>51</sup>Cr. These labeled target cells are then co-cultured with effector T cells. If the T cells recognize and kill the target cells, the <sup>51</sup>Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the number of lysed cells.

#### Protocol:



- Target Cell Labeling:
  - Harvest target cells and resuspend them in culture medium.
  - Incubate the cells with 50-100 μCi of Na<sub>2</sub><sup>51</sup>CrO<sub>4</sub> for 1-2 hours at 37°C.
  - Wash the labeled cells three times with culture medium to remove unincorporated <sup>51</sup>Cr.
  - Resuspend the cells at a concentration of 1 x 10<sup>5</sup> cells/mL.
- Co-culture:
  - Plate the labeled target cells in a 96-well round-bottom plate at 1 x 10<sup>4</sup> cells/well.
  - Add effector T cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).
  - Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100).
  - Incubate the plate for 4-6 hours at 37°C.
- Measurement of <sup>51</sup>Cr Release:
  - Centrifuge the plate at 200 x g for 5 minutes.
  - Carefully collect a portion of the supernatant from each well.
  - Measure the radioactivity in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
  - Calculate the percentage of specific lysis using the following formula: % Specific Lysis =
     [(Experimental Release Spontaneous Release) / (Maximum Release Spontaneous
     Release)] x 100

### Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the recognition of the Tyrosinase (206-214) antigen is essential for a deeper understanding. The following diagrams, generated using



the DOT language, illustrate the key signaling pathway and a typical experimental workflow.



Click to download full resolution via product page



Caption: TCR signaling cascade initiated by the recognition of the Tyrosinase (206-214) peptide presented by HLA-A24.





Click to download full resolution via product page

Caption: A generalized workflow for the discovery, validation, and clinical development of a melanoma antigen peptide.

#### Conclusion

The human Tyrosinase (206-214) peptide is a promising target for the development of immunotherapies for HLA-A24 positive melanoma patients. Its recognition by tumor-infiltrating lymphocytes highlights its in vivo relevance. While challenges remain in optimizing vaccine efficacy and demonstrating a direct correlation between the response to this single peptide and clinical outcomes in large patient cohorts, ongoing research into combination therapies and improved vaccine adjuvants holds promise. The experimental protocols and workflows detailed in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important melanoma antigen.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Peptide Vaccine Doubles Clinical Response Rate in Advanced Melanoma [theoncologynurse.com]
- 2. Therapeutic Melanoma Vaccine Improves Response Rate, Progression-Free Survival | MD Anderson Cancer Center [mdanderson.org]
- 3. Novel Immunodominant Peptide Presentation Strategy: a Featured HLA-A\*2402-Restricted Cytotoxic T-Lymphocyte Epitope Stabilized by Intrachain Hydrogen Bonds from Severe Acute Respiratory Syndrome Coronavirus Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 2 trial of vaccination with tyrosinase peptides and granulocyte-macrophage colonystimulating factor in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical response in Japanese metastatic melanoma patients treated with peptide cocktail-pulsed dendritic cells PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Tyrosinase (206-214), Human: A Melanoma-Associated Antigen for Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066410#tyrosinase-206-214-human-as-a-melanoma-antigen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com